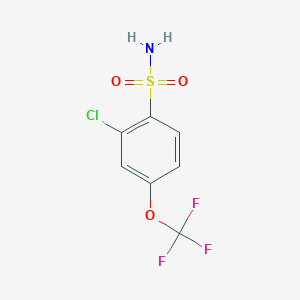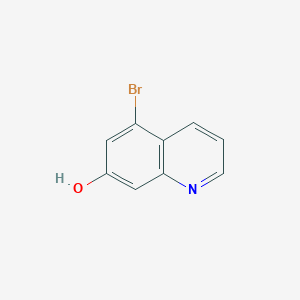
5-Bromoquinolin-7-ol
説明
5-Bromoquinolin-7-ol , also known as 7-Bromoquinolin-5-ol , is a heterocyclic compound with the molecular formula C₉H₆BrNO . It features a characteristic double-ring structure, where a benzene ring is fused with a pyridine moiety. Quinoline derivatives like this compound have gained significant attention due to their versatile applications in both natural and synthetic compounds .
Synthesis Analysis
Several synthesis protocols have been employed to construct the quinoline scaffold. Notable classical methods include the Gould–Jacobs , Friedländer , Ptzinger , Skraup , Doebner–von Miller , and Conrad–Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the functionalization of quinoline derivatives .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, oxidation, and reduction. For instance, bromination of 8-hydroxyquinoline yields 7-bromoquinolin-8-ol, which can further undergo reactions to synthesize diverse derivatives .
Physical and Chemical Properties Analysis
科学的研究の応用
Antimicrobial Evaluation
A study by Krishna (2018) involved the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, which were evaluated for their in vitro antimicrobial activities. Notably, some synthesized compounds exhibited potent antibacterial and antifungal activities against tested pathogens, highlighting their potential as antimicrobial agents (Krishna, 2018).
Synthesis of Bioactive Intermediates
Fei Lei et al. (2015) described the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an important intermediate for PI3K/mTOR inhibitors. This compound's synthesis involved multiple steps, including nitration, chlorination, and substitution, demonstrating the versatility of bromoquinoline derivatives in synthesizing complex bioactive molecules (Lei et al., 2015).
Anti-corrosion Applications
Dhaybia Douche et al. (2020) investigated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives on mild steel in an acidic medium. The study included electrochemical techniques, DFT, and molecular dynamics simulations to explore the compounds' efficiency as corrosion inhibitors, presenting a promising application in material science (Douche et al., 2020).
Coordination Chemistry
M. Enders, Gerald Kohl, and H. Pritzkow (2001) explored the synthesis and coordination behavior of (8-quinolyl)cyclopentadienyl metal complexes. This study demonstrated the potential of 8-bromoquinoline derivatives in forming complexes with metals, which could be utilized in various chemical processes and catalysis (Enders, Kohl, & Pritzkow, 2001).
特性
IUPAC Name |
5-bromoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-6(12)5-9-7(8)2-1-3-11-9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKONTWGNWWBPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



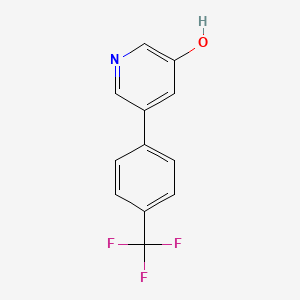
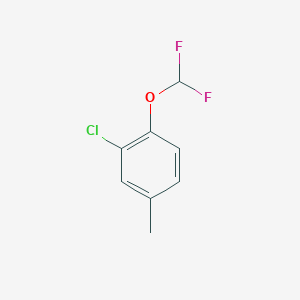
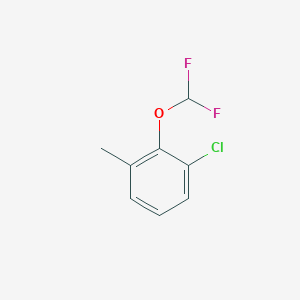
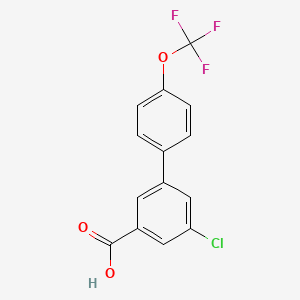
![6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3094976.png)


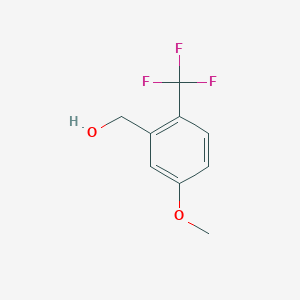


![5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3095009.png)
